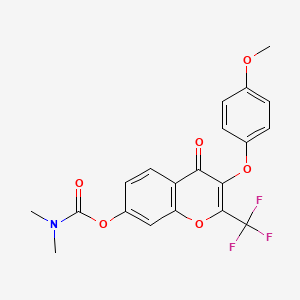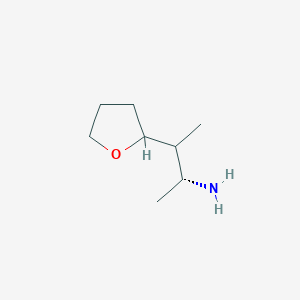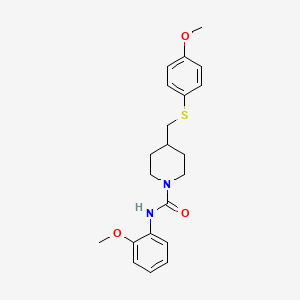![molecular formula C19H25N5OS B2715952 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide CAS No. 1252543-68-2](/img/structure/B2715952.png)
2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide is a chemically intricate molecule notable for its potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. Its structure consists of a 1,2,4-triazole ring substituted with butan-2-yl and phenyl groups, along with a sulfanyl-acetamide side chain bearing cyano and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves multi-step processes starting from basic organic substrates.
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Substitution reactions: The butan-2-yl and phenyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling reactions.
Thiol addition: A thiol functional group can be appended to the triazole ring through thiolation reactions.
Acetamide synthesis: The final acetamide linkage is formed via amidation reactions involving cyano and methyl substituents.
Industrial Production Methods
For industrial production, processes might be optimized for yield and cost-efficiency, often employing continuous flow reactors and advanced catalysis techniques to facilitate large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring and triazole ring positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, borane complexes.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Primary amines.
Substitution products: Various substituted triazoles and phenyl derivatives.
科学研究应用
Chemistry
The compound serves as a versatile intermediate in organic synthesis, allowing for the exploration of new chemical reactions and pathways.
Biology
In biological research, the triazole moiety is of interest for its potential enzyme inhibitory activities, which can be harnessed in drug development.
Medicine
Potential medicinal applications include the development of antimicrobial, anticancer, and anti-inflammatory agents, given the bioactivity of triazole-containing compounds.
Industry
In industrial settings, this compound might be used in the development of novel materials or as a precursor in the synthesis of complex molecules.
作用机制
The mechanism by which 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide exerts its effects typically involves:
Molecular Targets: Enzymes, proteins, or receptors that interact with the triazole ring or sulfanyl group.
Pathways: It may interfere with enzyme active sites, modulate signal transduction pathways, or alter cellular redox states.
相似化合物的比较
4-(phenyl)-1,2,4-triazole derivatives
N-alkylated acetamides
Sulfanyl-substituted aromatics
Uniqueness:
What sets 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide apart is its unique combination of the triazole, sulfanyl, and cyano functional groups, conferring it distinct reactivity and bioactivity profiles that are not typically seen in simpler analogues. This combination allows for a wider range of interactions with biological targets, making it a valuable candidate in drug discovery and development.
Conclusion
Overall, this compound represents a highly functional molecule with broad applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an exciting compound for ongoing research and development.
属性
IUPAC Name |
2-[(4-butan-2-yl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanopropan-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-6-14(2)24-17(15-10-8-7-9-11-15)21-22-18(24)26-12-16(25)23(5)19(3,4)13-20/h7-11,14H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXYNCVMCGFRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NN=C1SCC(=O)N(C)C(C)(C)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
![N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide](/img/structure/B2715874.png)
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)
amine hydrochloride](/img/structure/B2715877.png)


![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine](/img/structure/B2715881.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)

